molecular formula C3HBrINS B025449 5-Bromo-2-iodothiazole CAS No. 108306-64-5

5-Bromo-2-iodothiazole

Cat. No. B025449
M. Wt: 289.92 g/mol
InChI Key: KYEQBVRCNVCFOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-iodothiazole and related compounds involves strategic halogenation and cyclization steps. A method for synthesizing halogenated tetrahydrofurans, which are structurally related to 5-Bromo-2-iodothiazole, employs N-alkenoxythiazole-2(3H)-thiones as intermediates. These intermediates, upon photolysis in the presence of appropriate trapping reagents, facilitate the formation of bromo- and iodo-substituted compounds through alkoxyl radical cyclization and halogen trapping (Hartung et al., 2003).

Molecular Structure Analysis

The structure of 5-Bromo-2-iodothiazole and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. For instance, the structural characterization of bromo- and iodo-substituted pyrimidine compounds, which share a halogen substitution pattern similar to 5-Bromo-2-iodothiazole, was achieved using X-ray diffraction analysis. This analysis provides insight into the molecular geometry and electronic structure of such compounds (Goodby et al., 1996).

Chemical Reactions and Properties

5-Bromo-2-iodothiazole participates in a variety of chemical reactions, leveraging its halogen atoms for further functionalization. For example, 5-bromo-2-iodopyrimidine, a compound analogous to 5-Bromo-2-iodothiazole, has been utilized in selective palladium-catalyzed cross-coupling reactions. This demonstrates the compound's utility in forming carbon-carbon bonds, a fundamental process in organic synthesis (Goodby et al., 1996).

Scientific Research Applications

Synthesis and Chemical Applications

5-Bromo-2-iodothiazole serves as a precursor in the synthesis of various chemically and pharmacologically significant compounds. A study showcased the convenient formation of highly functionalized 5-bromo-2-aminothiazoles, highlighting their potential as pharmacologically interesting compounds and their role in monoacylglycerol lipase (MAGL) inhibition (Prévost et al., 2018). Additionally, 5-bromo-2-iodothiazole derivatives have been synthesized and evaluated for their anti-tubercular activity, demonstrating significant bioactivity against Mycobacterium tuberculosis H(37) Rv and various bacterial and fungal strains (Shingalapur et al., 2009).

Synthetic Utility in Cross-Coupling Reactions

5-Bromo-2-iodothiazole derivatives have been studied for their reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These studies have led to the development of new functionalized indoles and indazoles, potentially serving as 5-HT receptor ligands (Witulski et al., 2005).

Involvement in Radical Reactions

Research has also explored the radical reactions of 5-bromo-2-iodothiazole derivatives, specifically in the bromo- and iodocyclization of bis(homoallylic) alcohols. This has led to the synthesis of halogenated tetrahydrofurans, illustrating the compound's versatility in organic synthesis (Hartung et al., 2003).

Use in Photophysical and Computational Studies

5-Bromo-2-iodothiazole derivatives have been incorporated into studies on π‐conjugated 1,3,2‐Benzodiazaboroles with carbazole building blocks, showing promising results in photophysical studies and potential applications in the field of material science (Weber et al., 2010).

Safety And Hazards

The safety information for 5-Bromo-2-iodothiazole indicates that it should be stored at a temperature of 28 C . The MSDS can be found at the provided link .

properties

IUPAC Name

5-bromo-2-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrINS/c4-2-1-6-3(5)7-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEQBVRCNVCFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546085
Record name 5-Bromo-2-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodothiazole

CAS RN

108306-64-5
Record name 5-Bromo-2-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-iodo-1,3-thiazole
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